N,N-Dimethylallylamine

Overview

Description

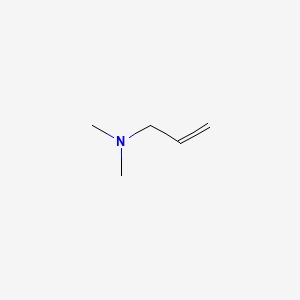

N,N-Dimethylallylamine (DMAA; CAS 2155-94-4) is a tertiary amine with the molecular formula C₅H₁₁N and a molecular weight of 85.15 g/mol. Structurally, it consists of an allyl group (–CH₂CH=CH₂) bonded to a dimethylamine moiety (–N(CH₃)₂). Key physical properties include a boiling point of 62°C, a density of 0.719 g/mL at 20°C, and high water solubility . Its tertiary amine structure and unsaturated allyl group confer unique reactivity, enabling applications in organic synthesis, polymer chemistry, and surface functionalization.

DMAA is widely used in:

- Plasma grafting: As a precursor for nanocoatings with antifungal properties on polyethylene terephthalate (PET) textiles, achieving rapid surface saturation (15 min optimal grafting time) via argon plasma activation .

- Polysiloxane modification: Hydrosilylation with polyhydromethylsiloxane (PHMS) to create amine-functionalized polymers, which are further quaternized for antibacterial applications .

- Electrophotocatalytic olefination: As a reagent for synthesizing homoallylic compounds (e.g., yields of 52–82%) where traditional methods fail due to base sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylallylamine can be synthesized through several methods. One common method involves the reaction of allyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{HN(CH}_3\text{)}_2 \rightarrow \text{CH}_2=\text{CHCH}_2\text{N(CH}_3\text{)}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of N,N-Dimethylacrylamide. This process involves the use of a palladium catalyst under high pressure and temperature conditions to achieve the desired product .

Chemical Reactions Analysis

Ozonolysis and Atmospheric Degradation

DMAA reacts rapidly with ozone (O₃) at both the C=C bond and amine group, forming multiple products:

-

Primary pathway : Ozone attacks the C=C bond, generating dimethylformamide (DMF) and formaldehyde .

-

Competitive pathway : Reaction at the amine nitrogen produces N-oxide derivatives (e.g., N,N-dimethylallylamine N-oxide) .

Key Data:

| Reaction Site | Product(s) | Yield/Detection Method |

|---|---|---|

| C=C bond | DMF, CO₂ | IR (1687 cm⁻¹), ESI-MS |

| Amine group | N-oxide | HRMS (m/z 102) |

The gas-phase rate constant for DMAA ozonolysis exceeds 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹, leading to an atmospheric lifetime <5 days at 100 ppb O₃ . Steric effects from substituents influence reaction kinetics, with activation energies reduced by ~50% compared to non-aminated alkenes .

Silver-Catalyzed N–N Bond Formation

DMAA undergoes chemoselective N-amidation with PhI=NTs (iodosylbenzene sulfonamide) in the presence of silver catalysts (e.g., [Tp*,BrAg]₂) :

-

Product : Aminimides (e.g., N-(tosylamido)-N,N-dimethylallylamine) via N–N bond formation.

Selectivity Highlights:

-

No aziridine byproducts detected, despite the presence of C=C bonds.

-

Competes favorably with styrene aziridination (9:1 product ratio in mixed systems) .

Reactions with Acetylenic Esters

DMAA reacts with dimethyl acetylenedicarboxylate (DMAD) to form aminoallylation products and dimethylamino maleate :

| Reaction Conditions | Major Products | Minor Products |

|---|---|---|

| CH₃CN, 20–25°C | Aminoallylated esters (e.g., 2g) | Dimethylamino maleate (3) |

| CHCl₃, prolonged | Mixtures of fumarate/maleate isomers | Colored byproducts |

Yields range from 13–40% depending on solvent and catalyst .

Catalytic Amination

Copper-nickel catalysts enable DMAA synthesis from allyl bromide and dimethylamine :

Optimized Protocol :

-

Step 1 : 40% dimethylamine + allyl bromide, 50°C, 3 h.

Environmental and Health Implications

Scientific Research Applications

Organic Synthesis

N,N-Dimethylallylamine serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various nitrogen-containing compounds, including:

- Quaternary Ammonium Salts : These salts are formed through the quaternization of this compound, leading to compounds with enhanced solubility and reactivity. Such derivatives are often employed in surfactants and antimicrobial agents .

- Polymerization Reactions : The compound can act as a monomer in radical polymerization processes, contributing to the formation of polymers with specific properties for applications in coatings and adhesives .

Materials Science

In materials science, this compound is integrated into polymer matrices to enhance their properties:

- Antifouling Coatings : Research has shown that incorporating this compound into polydimethylsiloxane (PDMS) matrices results in surface modifications that improve antifouling characteristics. This application is crucial for marine environments where biofouling can significantly impact performance and maintenance costs .

| Application | Material | Mechanism |

|---|---|---|

| Antifouling Coatings | PDMS | Surface modification to reduce biofouling |

| Polymer Additives | Various Polymers | Enhances mechanical properties |

Medicinal Chemistry

The medicinal applications of this compound are notable due to its biological activity:

- Anticancer Agents : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- Antimicrobial Activity : Compounds derived from this compound have demonstrated significant antimicrobial properties, making them candidates for developing new antibiotics or antiseptics.

Case Study 1: Antifouling Applications

A study investigated the effectiveness of PDMS incorporated with quaternary ammonium salts derived from this compound. The results indicated a substantial reduction in biofouling organisms on treated surfaces compared to untreated controls, showcasing its potential for marine applications .

Case Study 2: Anticancer Activity

Another research project focused on synthesizing novel compounds based on this compound and evaluating their anticancer properties. The findings revealed that certain derivatives could inhibit the growth of breast cancer cells effectively, suggesting a promising avenue for drug development .

Mechanism of Action

The mechanism of action of N,N-Dimethylallylamine involves its ability to act as a nucleophile due to the presence of the lone pair of electrons on the nitrogen atom. This allows it to participate in various nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis of DMAA with structurally related amines is summarized in Table 1.

Table 1: Comparison of N,N-Dimethylallylamine with Analogous Amines

Reactivity and Kinetic Differences

- Ozonolysis: DMAA exhibits extremely fast gas-phase ozonolysis (rate constant >10⁻¹⁸ cm³ molecule⁻¹ s⁻¹), resulting in atmospheric lifetimes <5 days. This contrasts with nitroalkenes (e.g., 2-methyl-1-nitroprop-1-ene), where nitro groups reduce ozonolysis rates by increasing activation energy .

- Catalytic Activity : DMAA achieved 99% conversion in scandium triflate-mediated hydrothiolation of benzenethiol to diphenyl disulfide, outperforming other amines in oxidative coupling reactions .

- Surface Grafting : DMAA’s tertiary structure allows faster saturation on PET (15 min) compared to allylamine (longer duration), attributed to enhanced steric and electronic effects .

Research Findings and Limitations

- Advantages : DMAA’s allyl group and tertiary amine structure enable rapid reactions in catalysis and surface modification, making it ideal for time-sensitive industrial processes.

- Limitations : Weak persistence in antifungal applications and high flammability require structural modifications (e.g., quaternization) or hybrid formulations for improved performance .

Biological Activity

N,N-Dimethylallylamine (DMAA) is a nitrogen-containing organic compound with the chemical formula . It has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology, material science, and environmental chemistry. This article explores the biological activity of DMAA, focusing on its chemical properties, mechanisms of action, and applications.

DMAA is classified as an aliphatic amine and a derivative of allylamine. Its structure features a dimethylamino group attached to an allyl group, which contributes to its reactivity and biological activity. The compound is characterized by:

- Molecular Weight : 99.15 g/mol

- Boiling Point : Approximately 80-82 °C

- Solubility : Soluble in water and organic solvents.

Mechanisms of Biological Activity

- Reactivity with Ozone : DMAA exhibits significant reactivity with ozone, particularly at the amine nitrogen and the carbon-carbon double bond. Studies indicate that the activation energy for its reaction with ozone is notably lower than that of similar alkenes, suggesting enhanced reactivity due to the presence of the amino group . This property may have implications for its environmental fate and potential toxicity.

-

Antifungal Properties : Recent research has demonstrated that DMAA can be used as a precursor for nanocoatings with antifungal properties. In laboratory tests, DMAA showed varying degrees of inhibition against mold fungi such as Aspergillus niger and Penicillium chrysogenum. The effectiveness was assessed through growth inhibition zones measured after incubation .

Mold Fungi Species Concentration (mol/L) Growth Inhibition Zone (mm) at 24h Growth Inhibition Zone (mm) at 72h A. niger 0.01 8 17 A. fumigatus 0.1 35 47 P. chrysogenum 0.01 0 0

Study on Antifungal Coatings

In a study examining the antifungal activity of various precursors for nanocoatings, DMAA was highlighted for its potential use in textile applications to provide mold resistance. The study involved preparing solutions of DMAA and evaluating their efficacy against specific fungal strains using a dilution method . The results indicated that higher concentrations of DMAA significantly enhanced antifungal activity.

Environmental Impact Assessment

Research into the environmental fate of nitrogen-containing alkenes like DMAA has revealed its potential impact when released into the atmosphere. The compound's reaction with ozone may lead to the formation of secondary pollutants, raising concerns regarding air quality and ecological health .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N,N-Dimethylallylamine in laboratory settings?

- Methodology : Optimize synthesis via hydrothiolation reactions using catalysts like scandium(III) triflate, as demonstrated in studies achieving 99% conversion of benzenethiol to diphenyl disulfide . Use gas chromatography (GC) to monitor reaction progress and purity. Purification via fractional distillation (boiling point ~62°C) under inert conditions is advised due to its flammability .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodology : Employ nuclear magnetic resonance (NMR) for structural validation (e.g., δH and δC shifts for allylic protons and dimethylamino groups). Pair with mass spectrometry (MS) to confirm molecular weight (85.15 g/mol) and liquid chromatography (LC) for purity assessment (>98% by GC) .

Q. What safety protocols are critical for handling this compound in laboratory experiments?

- Methodology : Use flame-retardant antistatic clothing, nitrile gloves, and fume hoods to mitigate flammability (flash point: 8°C) and inhalation risks. Store in tightly sealed containers under inert gas (e.g., nitrogen) at 20°C, avoiding prolonged exposure to light or moisture .

Q. How stable is this compound under varying experimental conditions?

- Methodology : Monitor degradation via GC-MS under stress conditions (e.g., elevated temperatures, UV light). Studies suggest stability in anhydrous environments but susceptibility to oxidation; add antioxidants like BHT (butylated hydroxytoluene) for long-term storage .

Advanced Research Questions

Q. What role does this compound play in catalytic systems, and how can its efficiency be optimized?

- Methodology : Investigate its ligand behavior in transition-metal catalysis (e.g., scandium triflate-mediated reactions). Optimize molar ratios (1:1.1 amine:thiol) and reaction kinetics (30 min at RT) to maximize disulfide yields . Use kinetic isotope effects (KIE) to probe mechanistic pathways.

Q. How do solvent interactions influence the reactivity of this compound in organocatalytic applications?

- Methodology : Compare polar aprotic solvents (e.g., DMF) with non-polar alternatives (e.g., toluene) using density functional theory (DFT) to model solvation effects. Experimental validation via UV-Vis spectroscopy can track charge-transfer interactions .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔfH°gas) for this compound?

- Methodology : Cross-reference NIST Standard Reference Data (enthalpy of formation, ΔfH°gas) with computational models (e.g., Gaussian09 at B3LYP/6-311+G** level). Replicate measurements under controlled conditions to address discrepancies .

Q. How can researchers design experiments to study the degradation pathways of this compound in aqueous systems?

- Methodology : Use isotopic labeling (e.g., deuterated water) and LC-HRMS to trace hydrolysis byproducts. Perform pH-dependent studies (pH 3–10) to identify intermediates and propose degradation mechanisms .

Q. What advanced spectroscopic techniques elucidate the electronic structure of this compound in coordination complexes?

- Methodology : Apply X-ray photoelectron spectroscopy (XPS) to analyze nitrogen electron environments. Pair with cyclic voltammetry to assess redox behavior in metal-amine complexes .

Q. How can conflicting data on this compound’s environmental persistence be reconciled?

Properties

IUPAC Name |

N,N-dimethylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4-5-6(2)3/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCKRQRXNXQQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29503-30-8 | |

| Record name | 2-Propen-1-amine, N,N-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29503-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5062215 | |

| Record name | 2-Propen-1-amine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155-94-4 | |

| Record name | N,N-Dimethylallylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2155-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylallylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylallylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-amine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-amine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylallylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLDIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ4SG99TKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.